Cas no 20279-29-2 (Phenyl isobutyrate)
Phenyl isobutyrate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,2-methyl-, phenyl ester
- Phenyl Isobutyrate
- Phenyl 2-methylpropanoate
- Isobutyric acid, phenyl ester
- Phenyl 2-methylpropionate
- Phenyl isobutanoate
- Propanoic acid, 2-methyl, phenyl ester
- Isobutyric Acid Phenyl Ester
- PIZOACXKIKXRDJ-UHFFFAOYSA-N
- 2-methyl-propionic acid phenyl ester
- ZB012877
- I0482
- ISOBUTYRICACIDPHENYLESTER
- AS-64057
- 20279-29-2
- CS-0205060
- D91164
- MFCD00157315
- AKOS003042578
- DTXSID80334133
- Propanoic acid, 2-methyl-, phenyl ester
- FT-0693836
- SCHEMBL514357
- DB-243604
- DTXCID90285223
- Phenyl isobutyrate
-
- MDL: MFCD00157315
- Inchi: 1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
- InChI Key: PIZOACXKIKXRDJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C(C)C)=O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Density: 1.01
- Boiling Point: 110°C/22mmHg(lit.)
- Refractive Index: 1.4850 to 1.4880
- PSA: 26.3
Phenyl isobutyrate Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
Phenyl isobutyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160147-25G |
Phenyl isobutyrate |
20279-29-2 | >98.0%(GC) | 25g |
¥978.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160147-5g |
Phenyl isobutyrate |
20279-29-2 | >98.0%(GC) | 5g |
¥283.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P862786-5g |
Phenyl Isobutyrate |
20279-29-2 | ≥98%(GC) | 5g |
¥376.00 | 2022-09-01 | |
| Apollo Scientific | OR922953-1g |
Isobutyric acid phenyl ester |
20279-29-2 | 95% | 1g |
£80.00 | 2023-08-31 | |
| Apollo Scientific | OR922953-5g |
Isobutyric acid phenyl ester |
20279-29-2 | 95% | 5g |
£130.00 | 2023-08-31 | |
| Apollo Scientific | OR922953-25g |
Isobutyric acid phenyl ester |
20279-29-2 | 98+% | 25g |
£92.00 | 2024-05-23 | |
| TRC | P335328-50mg |
Phenyl Isobutyrate |
20279-29-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P335328-100mg |
Phenyl Isobutyrate |
20279-29-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P335328-500mg |
Phenyl Isobutyrate |
20279-29-2 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Ambeed | A674329-1g |
Phenyl isobutyrate |
20279-29-2 | 98% | 1g |
$14.0 | 2024-07-28 |
Phenyl isobutyrate Suppliers
Phenyl isobutyrate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Phenyl isobutyrate
Phenyl Isobutyrate: An Overview of Its Properties, Applications, and Recent Research
Phenyl isobutyrate (CAS No. 20279-29-2) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its distinctive aromatic and ester functionalities, has been extensively studied for its unique properties and potential uses in fields such as pharmaceuticals, fragrances, and materials science.
The chemical structure of phenyl isobutyrate consists of a phenyl ring attached to an isobutyryl group through an ester linkage. This structure imparts the compound with a combination of aromatic and ester characteristics, making it valuable for a wide range of applications. The molecular formula of phenyl isobutyrate is C10H12O2, and its molecular weight is approximately 164.2 g/mol.
In the realm of pharmaceuticals, phenyl isobutyrate has been explored for its potential as a prodrug or drug delivery agent. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The ester functionality in phenyl isobutyrate can be hydrolyzed by esterases, releasing the active drug at the target site. This property makes it an attractive candidate for improving the bioavailability and reducing the side effects of certain medications.
Recent research has also focused on the use of phenyl isobutyrate in the development of novel drug delivery systems. For instance, a study published in the Journal of Controlled Release (2023) investigated the encapsulation of phenyl isobutyrate-based prodrugs in liposomes. The results showed that these liposomes could effectively deliver the prodrug to specific tissues, enhancing its therapeutic efficacy while minimizing systemic toxicity.
In addition to its pharmaceutical applications, phenyl isobutyrate is widely used in the fragrance industry due to its pleasant aroma. It imparts a sweet, fruity scent that is often described as reminiscent of ripe berries or almonds. This makes it a popular choice for perfumes, cosmetics, and personal care products. The fragrance industry's demand for natural and synthetic aroma compounds continues to grow, driven by consumer preferences for high-quality and sustainable ingredients.
The material science community has also shown interest in phenyl isobutyrate. Its unique chemical properties make it suitable for use as a functional monomer in polymer synthesis. For example, a study published in the Polymer Chemistry (2023) explored the copolymerization of phenyl isobutyrate with other monomers to create novel materials with enhanced mechanical and thermal properties. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.
The environmental impact of chemical compounds like phenyl isobutyrate is another area of active research. Scientists are investigating ways to synthesize this compound using more sustainable methods to reduce its ecological footprint. A recent study published in the
Safety considerations are paramount when handling any chemical compound. While phenyl isobutyrate is generally considered safe for use in industrial applications, proper handling and storage practices should be followed to ensure worker safety and environmental protection. It is important to consult safety data sheets (SDS) for detailed information on handling, storage, and disposal procedures.
In conclusion, phenyl isobutyrate (CAS No. 20279-29-2) is a multifaceted compound with diverse applications across pharmaceuticals, fragrances, and material science. Ongoing research continues to uncover new possibilities for its use, driven by advancements in synthetic methods and delivery systems. As the demand for high-performance and sustainable chemicals grows, phenyl isobutyrate remains an important player in various industries.
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